molecular formula C10H15NO3S B073945 4-Butoxybenzenesulfonamide CAS No. 1138-58-5

4-Butoxybenzenesulfonamide

Cat. No. B073945
CAS RN: 1138-58-5
M. Wt: 229.3 g/mol
InChI Key: GJCVWKPGGOMFQR-UHFFFAOYSA-N
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Patent
US05607954

Procedure details

100 ml of methanolic ammonia solution are added dropwise with ice-cooling to 10 g of 4-n-butoxybenzenesulfonyl chloride. After stirring at 20° C. for 1/2 hour, the mixture is concentrated, the residue is treated with water, acidified to pH 1-2 and filtered off with suction, M.p. 99°-101° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].[NH3:16]>>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH2:16])(=[O:14])=[O:13])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)OC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
ADDITION
Type
ADDITION
Details
the residue is treated with water
FILTRATION
Type
FILTRATION
Details
filtered off with suction, M.p. 99°-101° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(CCC)OC1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.